molecular formula C12H12O3S2 B109945 Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate CAS No. 28569-88-2

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

Cat. No. B109945
CAS RN: 28569-88-2
M. Wt: 268.4 g/mol
InChI Key: UPTVHSCRWQCIOS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . It has a molecular formula of C12H12O3S2 and a molecular weight of 268.35188 .


Synthesis Analysis

The synthesis of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate can be achieved from 2-THIENYLLITHIUM and ETHYL THIOPHENE-2-GLYOXYLATE . In one example, a stirred solution of oxo-thiophen-2-yl-acetic acid ethyl ester was combined with thiophen-2-yl-magnesium bromide in dry diethyl ether at -60℃ under an atmosphere of nitrogen .


Molecular Structure Analysis

The molecular structure of Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate consists of a five-membered thiophene ring with a sulfur atom, attached to an ethyl ester group . The InChI key is UPTVHSCRWQCIOS-UHFFFAOYSA-N .


Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, are essential heterocyclic compounds that show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors .


Physical And Chemical Properties Analysis

Ethyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate has a melting point of 53-56 °C and a boiling point of 146-146.5 °C (Press: 2 Torr) . Its density is predicted to be 1.347±0.06 g/cm3 . The compound should be stored at 2-8°C and protected from light .

Scientific Research Applications

Synthesis of Thiophene Derivatives

Thiophene-based analogs, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used by a growing number of scientists as potential classes of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This makes Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate a potential candidate for such applications.

Organic Semiconductors

Thiophene-mediated molecules, including Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have a prominent role in the advancement of organic semiconductors . This opens up possibilities for its use in the electronics industry.

Organic Field-Effect Transistors (OFETs)

The compound can also be used in the fabrication of organic field-effect transistors (OFETs) . This is due to the unique properties of thiophene-based molecules.

Organic Light-Emitting Diodes (OLEDs)

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate can be used in the fabrication of organic light-emitting diodes (OLEDs) . This is because thiophene-based molecules are known to exhibit properties suitable for OLEDs.

Pharmacological Properties

Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate could potentially be used in the development of new drugs.

Chemosensors

Thiazolo[3,2-a]pyrimidine derivatives, which can be synthesized from thiophene-based compounds like Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate, have been used as chemosensors for various metal ions . This makes the compound a potential candidate for the design of new chemosensors.

Synthetic Preparations

Ethyl 2-Hydroxy-2,2-di(thiophen-2-yl)acetate is a thiophene analog of glycolic acid used in various synthetic preparations . This suggests its potential use in a wide range of chemical synthesis processes.

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-hydroxy-2,2-dithiophen-2-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-3-7-16-9)10-6-4-8-17-10/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTVHSCRWQCIOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CS1)(C2=CC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508122
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-hydroxy-2,2-DI(thiophen-2-YL)acetate

CAS RN

28569-88-2
Record name Ethyl hydroxydi(thiophen-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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